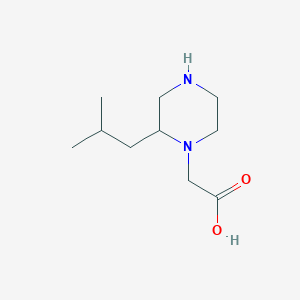

2-(2-Isobutylpiperazin-1-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-[2-(2-methylpropyl)piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C10H20N2O2/c1-8(2)5-9-6-11-3-4-12(9)7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) |

InChI Key |

APHJIBOZROELQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNCCN1CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Isobutylpiperazin 1 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(2-Isobutylpiperazin-1-YL)acetic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com This process involves mentally "disconnecting" bonds to reveal plausible precursors, known as synthons, and their corresponding synthetic equivalents. ias.ac.in

For this compound, the most logical initial disconnection is at the C-N bond between the piperazine (B1678402) ring and the acetic acid group (Disconnection 1, Figure 1). This is a standard disconnection for compounds joined by a heteroatom. ias.ac.in This step simplifies the target molecule into two key precursors: 2-isobutylpiperazine (1) and a synthon for acetic acid, such as a haloacetate.

A further retrosynthetic step involves the disconnection of the 2-isobutylpiperazine ring itself (Disconnection 2, Figure 1). This can be achieved through various strategies, often involving the cleavage of two C-N bonds. A common approach breaks the ring down into a 1,2-diamine precursor, specifically 1-amino-4-methyl-2-pentanamine, and a two-carbon electrophilic unit. Alternatively, modern convergent methods, such as those employing photoredox catalysis, might envision precursors like an appropriately substituted amino acid and isovaleraldehyde. mdpi.comorganic-chemistry.org This systematic deconstruction provides a strategic roadmap, guiding the selection of starting materials and reaction sequences for the forward synthesis. ias.ac.inairitilibrary.com

Figure 1: Retrosynthetic analysis of this compound, showing key disconnections to simplify the target molecule into potential starting materials.

Advanced Approaches to Piperazine Ring Synthesis with Isobutyl Substitution

Achieving stereocontrol in the synthesis of α-substituted piperazines is a significant challenge. researchgate.net Enantiomerically pure piperazines are crucial in medicinal chemistry, where biological activity is often dependent on specific stereoisomers.

One powerful method for creating enantiopure α-substituted piperazines is through the asymmetric lithiation-trapping of an N-Boc protected piperazine. nih.gov This technique uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in complex with s-butyllithium to deprotonate the α-carbon stereoselectively. The resulting lithiated intermediate can then be trapped with an electrophile. nih.gov While this method directly functionalizes the C2 position, adapting it for an isobutyl group would be a key consideration.

Another innovative and stereoselective approach involves visible-light photoredox catalysis. mdpi.comorganic-chemistry.org Specifically, a decarboxylative annulation protocol between a glycine-based diamine and an aldehyde can produce 2-alkyl piperazines under mild conditions. organic-chemistry.org By using a chiral amino acid derivative as the starting material, this method can impart stereoselectivity, leading to the formation of an enantioenriched 2-substituted piperazine. The use of an iridium-based complex or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN) can efficiently catalyze this transformation. organic-chemistry.org

A modular synthesis for 2,6-disubstituted piperazines, which could be adapted for 2-monosubstitution, relies on a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org The required substrates are prepared from amino acids, highlighting a pathway from the chiral pool to the desired piperazine scaffold. organic-chemistry.org

Modern synthetic strategies increasingly incorporate the principles of green chemistry to enhance sustainability, reduce waste, and avoid hazardous materials. Photoredox catalysis stands out as a particularly green method for piperazine synthesis. mdpi.comnsf.gov These reactions often proceed at room temperature using visible light as a renewable energy source, minimizing the energy consumption associated with heating. nsf.gov

Furthermore, photoredox methods can circumvent the use of toxic heavy metals. For instance, the development of the CarboxyLic Amine Protocol (CLAP) provides a green alternative to tin-based methods (like SnAP chemistry) for generating the radical species needed for cyclization. mdpi.comnsf.gov The CLAP protocol uses amino acids as radical precursors through decarboxylation, avoiding toxic tin reagents and byproducts. mdpi.com The ability to transition these reactions from batch to continuous flow conditions represents another advantage, often leading to improved safety, efficiency, and scalability. mdpi.comnsf.gov

The table below summarizes and compares different advanced methods for synthesizing the substituted piperazine ring.

| Methodology | Key Reagents/Catalysts | Key Features | Stereocontrol | Green Chemistry Aspects |

| Asymmetric Lithiation | s-BuLi, (-)-sparteine, N-Boc piperazine | Direct functionalization of the piperazine ring. | High enantioselectivity achievable. nih.gov | Stoichiometric use of organolithium reagents. |

| Photoredox Annulation | Iridium or organic photocatalyst (4CzIPN), aldehyde, diamine | Convergent, mild conditions. organic-chemistry.org | Can be made enantioselective by using chiral starting materials. organic-chemistry.org | Uses visible light, avoids toxic metals like tin. mdpi.com |

| Intramolecular Hydroamination | Ruthenium or Palladium catalysts | Modular approach from amino acids. organic-chemistry.org | High diastereoselectivity. organic-chemistry.org | Catalytic, atom-economical cyclization. |

Functionalization Strategies for Acetic Acid Introduction on Piperazine Nitrogen

Once the 2-isobutylpiperazine core is obtained, the final key step is the introduction of the acetic acid group onto the N1 nitrogen atom. This is typically achieved through N-alkylation or an acylation-based strategy.

The most direct method for introducing the acetic acid moiety is through the N-alkylation of 2-isobutylpiperazine with a suitable two-carbon electrophile, typically an ester of a haloacetic acid like ethyl bromoacetate (B1195939). researchgate.net This reaction is a classical SN2 nucleophilic substitution. acs.orgamazonaws.com

The mechanism involves the lone pair of electrons on the secondary amine of the piperazine ring acting as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. This displaces the bromide leaving group, forming a new C-N bond and yielding the ester intermediate, ethyl 2-(2-isobutylpiperazin-1-yl)acetate. Subsequent hydrolysis of the ethyl ester, usually under acidic or basic conditions, cleaves the ester bond to afford the final carboxylic acid product. One of the main challenges is controlling selectivity, as the starting piperazine has two nitrogen atoms that can be alkylated. Using a large excess of the piperazine can help minimize double alkylation. nih.gov

An alternative route involves an initial acylation step using chloroacetyl chloride. tandfonline.comnih.govchemicalbook.com This reaction is generally very efficient and selective. The 2-isobutylpiperazine is treated with chloroacetyl chloride in the presence of a base (like triethylamine (B128534) or potassium carbonate) to neutralize the HCl byproduct. tandfonline.comresearchgate.net This forms the stable amide intermediate, 2-chloro-1-(2-isobutylpiperazin-1-yl)ethan-1-one.

While this amide could be a target molecule in itself, it serves as a precursor to the desired acetic acid. However, direct conversion of this chloroacetamide to the carboxylic acid is not straightforward. A more common synthetic application of this strategy is to use the chloroacetamide as an alkylating agent itself, reacting with other nucleophiles. tandfonline.comelsevierpure.com For the synthesis of the title compound, the N-alkylation route with a haloacetate is generally more direct and common than an acylation-reduction/hydrolysis sequence. Nonetheless, acylation with reagents like chloroacetyl chloride is a fundamental and widely used strategy for functionalizing piperazine nitrogens. nih.govchemicalbook.com

The table below outlines the key reaction steps for these functionalization strategies.

| Strategy | Step 1 Reagent | Intermediate Product | Step 2 Reagent | Final Product |

| N-Alkylation | Ethyl bromoacetate, Base | Ethyl 2-(2-isobutylpiperazin-1-yl)acetate | H₃O⁺ or OH⁻ (hydrolysis) | This compound |

| Acylation | Chloroacetyl chloride, Base | 2-chloro-1-(2-isobutylpiperazin-1-yl)ethan-1-one | Not directly applicable for acid synthesis | N/A |

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects and Catalysis in Synthesis

The N-alkylation of the piperazine core is typically an SN2 reaction. The choice of solvent plays a pivotal role in influencing the reaction rate and preventing side reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often preferred as they can solvate the cation while leaving the nucleophilic amine relatively free to react. semanticscholar.orgmdpi.com The presence of a base is also crucial to neutralize the hydrogen halide formed during the reaction; common choices include potassium carbonate (K₂CO₃) or triethylamine (NEt₃). semanticscholar.orgresearchgate.net

Catalysis can further enhance the efficiency of the synthesis. Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between the water-soluble and organic-soluble reactants. Additionally, heterogeneous catalysis, using metal ions supported on polymeric resins, has been shown to promote the mono-alkylation of piperazines, sometimes even eliminating the need for a protecting group by using a monoprotonated piperazine salt. researchgate.netnih.gov

| Parameter | Condition | Effect on N-Alkylation | Reference |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMSO, MeCN) | Favors SN2 reaction, increasing rate and yield. | mdpi.com |

| Protic (e.g., EtOH, H₂O) | Can solvate the nucleophile, potentially slowing the reaction. | researchgate.net | |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Effectively neutralizes acid byproduct; cesium carbonate is highly effective but more expensive. | researchgate.netmdpi.com |

| Organic (e.g., Triethylamine) | Soluble in organic solvents, easy to handle. | semanticscholar.org | |

| Catalyst | Phase-Transfer Catalyst | Enhances reaction rate in biphasic systems. | - |

| Supported Metal Ions (e.g., Cu(II) on resin) | Can activate the alkylating agent and allow for mono-substitution without protecting groups. | researchgate.net |

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing for preparing piperazine derivatives. nih.gov

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. mdpi.com This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities by minimizing the formation of thermal degradation byproducts. nih.govasianpubs.org For the synthesis of piperazine derivatives, microwave conditions have been successfully applied to cyclocondensation and alkylation reactions, demonstrating significant rate enhancement compared to conventional heating. mdpi.commdpi.com

Flow Chemistry involves performing reactions in a continuously flowing stream through a reactor. durham.ac.uk This technology provides superior control over reaction parameters such as temperature, pressure, and mixing. acs.org For piperazine synthesis, flow chemistry enables safer handling of reagents, facilitates scale-up without significant redevelopment, and can be integrated into multi-step sequences. durham.ac.ukmdpi.com The high surface-to-volume ratio in flow reactors enhances heat and mass transfer, allowing for more efficient and selective reactions. acs.org This approach has been successfully used for the synthesis of monosubstituted piperazines and other complex heterocyclic systems. nih.govmdpi.com

| Technique | Principle | Advantages for Piperazine Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating of the reaction mixture via microwave irradiation. | - Drastically reduced reaction times (minutes vs. hours).

| mdpi.comnih.gov |

| Flow Chemistry | Continuous pumping of reagents through a reactor coil or channel. | - Enhanced safety and control.

| nih.govacs.orgmdpi.com |

Comparative Analysis of Synthetic Pathways

Several synthetic pathways can be envisioned for the preparation of this compound. A comparative analysis highlights the trade-offs between different strategies in terms of efficiency, cost, and scalability.

Pathway A: Classical Protecting Group Strategy This is a linear, multi-step synthesis starting from 2-isobutylpiperazine.

Protection : Reaction of 2-isobutylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N-Boc-2-isobutylpiperazine.

N-Alkylation : The free N-H is alkylated with ethyl bromoacetate in the presence of a base like K₂CO₃ to yield ethyl 2-(4-Boc-2-isobutylpiperazin-1-yl)acetate. mdpi.com

Hydrolysis : The ethyl ester is saponified to the corresponding carboxylic acid using a base like NaOH or LiOH.

Deprotection : The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the final product. semanticscholar.org

Pathway B: Synthesis from a Piperazine-2-acetic acid Precursor This route starts with a pre-functionalized piperazine ring.

Starting Material : Synthesis of a suitable piperazine-2-acetic acid ester, for example, from amino acids. nih.govresearchgate.net This often involves complex cyclization strategies.

N-Alkylation : Introduction of the isobutyl group onto the C2 position, which can be challenging and may require specialized methods.

Further Functionalization/Deprotection : Subsequent steps to ensure the correct substitution pattern and deprotection as needed.

Pathway C: One-Pot/Convergent Synthesis A more streamlined approach aims to reduce the number of separate isolation and purification steps.

One-Pot Alkylation : Utilizing specific catalytic systems (e.g., supported metal ions) to achieve selective mono-N-alkylation of 2-isobutylpiperazine with an acetic acid synthon without a protecting group. nih.gov This approach is simpler but may suffer from lower selectivity and yield compared to the protecting group strategy.

| Parameter | Pathway A (Protecting Group) | Pathway B (Precursor) | Pathway C (One-Pot) |

|---|---|---|---|

| Number of Steps | High (typically 4-5 steps) | Variable, can be lengthy | Low (potentially 1-2 steps) |

| Overall Yield | Moderate to Low | Often low due to complexity | Variable, often moderate |

| Selectivity | High and predictable | Can be challenging to control | Moderate, risk of side products |

| Scalability | Established but can be costly | Difficult | Potentially high if optimized |

| Cost/Atom Economy | Lower atom economy due to protecting groups | Depends on the precursor synthesis | Higher atom economy |

Advanced Spectroscopic and Structural Characterization Techniques for 2 2 Isobutylpiperazin 1 Yl Acetic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unequivocal confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula.

For 2-(2-Isobutylpiperazin-1-YL)acetic acid, the molecular formula is C₁₀H₂₀N₂O₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for this ion is 201.15975. An experimentally observed mass that matches this value within a narrow tolerance (e.g., ± 0.001 Da) provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Calculated Monoisotopic Mass | 200.14738 Da |

| Analyte Ion (Protonated) | [C₁₀H₂₁N₂O₂]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 201.15466 Da |

| Typical Experimental m/z | 201.1547 ± 0.0010 |

Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A complete assignment of the proton (¹H) and carbon (¹³C) signals is essential for structural verification.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the isobutyl group protons, the non-equivalent protons of the piperazine (B1678402) ring, and the protons of the acetic acid methylene (B1212753) group. The signal for the carboxylic acid proton is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, ten distinct signals are expected. The chemical shifts are indicative of the carbon type (e.g., C=O of the carboxylic acid, aliphatic CH, CH₂, CH₃ groups).

2D NMR Spectroscopy : Two-dimensional techniques are used to establish connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming adjacencies, for instance, within the isobutyl group and throughout the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds. This is crucial for connecting the molecular fragments, for example, by showing a correlation from the acetic acid CH₂ protons to the piperazine ring carbons and the carboxyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Isobutyl-CH | ~28-32 | ~1.8-2.0 | m | 1H |

| Isobutyl-CH₂ | ~40-45 | ~2.4-2.6 | m | 2H |

| Isobutyl-CH₃ (x2) | ~22-25 | ~0.9-1.0 | d | 6H |

| Piperazine-C2 | ~58-62 | ~2.9-3.1 | m | 1H |

| Piperazine-C3 | ~48-52 | ~2.6-2.8 (eq), ~2.0-2.2 (ax) | m | 2H |

| Piperazine-C5 | ~52-56 | ~2.8-3.0 (eq), ~2.2-2.4 (ax) | m | 2H |

| Piperazine-C6 | ~50-54 | ~2.7-2.9 (eq), ~2.1-2.3 (ax) | m | 2H |

| Acetic Acid-CH₂ | ~55-59 | ~3.2-3.4 | s | 2H |

| Acetic Acid-C=O | ~170-175 | - | - | - |

| Acetic Acid-OH | - | ~10-12 (broad) | s | 1H |

Note: Predicted values are based on analogous structures; actual experimental values may vary.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov Due to the substitution pattern, this compound is subject to several dynamic processes in solution. nih.govresearchgate.net These include the ring inversion of the piperazine moiety and potentially restricted rotation around the N-C bonds. beilstein-journals.orgrsc.org

Variable-temperature (VT) NMR studies can be employed to investigate these conformational dynamics. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for the axial and equatorial protons of the piperazine ring may be observed. As the temperature increases, these signals broaden and eventually coalesce into time-averaged signals. beilstein-journals.org The temperature at which coalescence occurs can be used to calculate the activation energy barrier (ΔG‡) for the conformational change, providing quantitative insight into the molecule's flexibility. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.

FT-IR Spectroscopy : Provides information on polar functional groups. Key expected absorptions for this compound include a very broad O-H stretching band for the carboxylic acid hydrogen-bonded dimer, C-H stretching for the aliphatic groups, a strong C=O stretching for the carboxyl group, and C-N stretching for the piperazine amine.

Raman Spectroscopy : Is particularly sensitive to non-polar, symmetric bonds. It would be useful for observing the C-C backbone of the isobutyl group and the symmetric vibrations of the piperazine ring, which may be weak in the FT-IR spectrum.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300-2500 (very broad) | Weak |

| C-H (Aliphatic) | Stretching | 2960-2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | Moderate |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | Weak |

| C-N (Amine) | Stretching | 1250-1020 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The preferred solid-state conformation , confirming, for example, the chair geometry of the piperazine ring and the orientation of the isobutyl and acetic acid substituents (axial vs. equatorial).

Information on intermolecular interactions , such as hydrogen bonding networks involving the carboxylic acid group and the piperazine nitrogens, which dictate the crystal packing.

Absolute configuration of the chiral center (C2) if a single enantiomer is crystallized or if a chiral resolving agent is used.

Chiral Analysis Methods for Enantiomeric Purity Assessment

The presence of a substituent at the C2 position of the piperazine ring renders this compound a chiral molecule. It exists as a pair of enantiomers, (R)- and (S)-. It is often crucial to separate these enantiomers and assess the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. The technique involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately determined.

Table 4: Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 8.5 | 50.0 |

| (S)-enantiomer | 10.2 | 50.0 |

Result for a racemic mixture. An enantiomerically pure sample would ideally show only one peak.

Computational Chemistry and Theoretical Investigations of 2 2 Isobutylpiperazin 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For 2-(2-Isobutylpiperazin-1-YL)acetic acid, DFT calculations at a level like B3LYP/6-311G(d,p) would be employed to determine these orbital energies. mdpi.com The HOMO is expected to be localized primarily on the piperazine (B1678402) ring, specifically the nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carboxylic acid moiety, which acts as an electron-accepting group. The isobutyl group, being an electron-donating alkyl group, would have a minor influence on the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.40 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: These values are hypothetical and serve as illustrative examples based on typical DFT calculations for similar heterocyclic compounds.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental to ligand-receptor binding. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the oxygen atoms of the carboxylic acid group. These sites are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds as acceptors.

Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms of the carboxylic acid and the N-H group of the piperazine ring. These areas are favorable for nucleophilic attack and act as hydrogen bond donors. researchgate.net

Neutral Potential (Green): The isobutyl group and the carbon backbone of the piperazine ring would exhibit a relatively neutral potential, corresponding to regions of lower polarity. mdpi.com

This detailed charge distribution map is crucial for understanding non-covalent interactions, which are vital for the molecule's binding affinity to a biological target. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and stability. nih.gov

For this compound, MD simulations would be critical for exploring its conformational landscape. Key areas of investigation would include:

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. mdpi.com MD simulations can assess the stability of this conformation and investigate the energy barriers for ring inversion to boat or twist-boat forms. nih.gov

Side-Chain Flexibility: The simulation would track the rotational freedom of the isobutyl and acetic acid substituents. Understanding the preferred orientations and the flexibility of these side chains is essential, as they play a significant role in how the molecule fits into a receptor's binding pocket.

Analysis of the MD trajectory, through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would quantify the stability of the molecule's structure and the flexibility of its constituent parts. nih.gov

Docking and Molecular Modeling Studies of Ligand-Receptor Interactions (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a potential drug candidate. nih.gov

In a theoretical docking study of this compound, the following framework would be applied:

Receptor Selection and Preparation: A relevant protein target would be identified. For piperazine derivatives, targets often include G-protein coupled receptors (GPCRs), ion channels, or enzymes like urease or monoamine oxidase. nih.govnih.govnih.gov The crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized, often using quantum chemical methods. The protonation state at physiological pH (around 7.4) would be determined, which is critical as the piperazine nitrogen and carboxylic acid can be ionized. nih.govnih.gov

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be flexibly docked into the active site of the receptor. The program would generate numerous possible binding poses.

Scoring and Analysis: The generated poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to identify key interactions, such as:

Hydrogen Bonds: Between the carboxylic acid or piperazine nitrogens and polar residues in the receptor.

Ionic Interactions (Salt Bridges): If the ligand and receptor are charged, these strong electrostatic interactions are critical.

Hydrophobic Interactions: Between the isobutyl group and nonpolar pockets in the receptor.

van der Waals Forces: General attractive or repulsive forces between the ligand and receptor atoms.

These studies provide a structural hypothesis for the molecule's mechanism of action and can guide the design of analogues with improved binding affinity. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net This is highly useful for structure verification and interpretation of experimental data.

For this compound, DFT calculations could predict:

1H and 13C NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. nih.gov These predicted shifts can be compared with experimental spectra to aid in peak assignment, especially for complex molecules. nih.gov

IR Vibrational Frequencies: Calculation of the vibrational modes and their corresponding frequencies can generate a theoretical IR spectrum. This helps in assigning experimental absorption bands to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-H bend of the piperazine, and the C-H stretches of the alkyl groups.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| Carbonyl (COOH) | 175.2 | Acetic Acid |

| Alpha-Carbon (CH2COOH) | 58.1 | Acetic Acid |

| Piperazine C2 | 60.5 | Adjacent to Isobutyl |

| Piperazine C3 | 51.8 | |

| Piperazine C5 | 52.3 | |

| Piperazine C6 | 50.9 | |

| Isobutyl CH | 64.3 | Attached to Piperazine |

| Isobutyl CH2 | 24.5 | |

| Isobutyl CH3 (x2) | 22.8 | Terminal Methyls |

Note: These values are hypothetical examples based on general ranges for similar functional groups and computational NMR prediction studies. nih.govgithub.io

QSAR (Quantitative Structure-Activity Relationship) Descriptors Derivation and Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model, molecular descriptors are calculated for each compound. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties.

For this compound, a wide range of descriptors could be calculated to serve as a basis for a potential QSAR study if a series of analogues were synthesized and tested. mdpi.com These descriptors fall into several categories:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. These describe the electronic distribution and reactivity. mdpi.com

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and connectivity indices (e.g., Randic index). These describe the size and shape of the molecule. researchgate.net

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's lipophilicity.

Thermodynamic Descriptors: Heat of formation, solvation energy.

Table 3: Hypothetical QSAR Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |

| Electronic | Dipole Moment | 3.5 D | Polarity and intermolecular interactions. |

| Steric | Molecular Weight | 214.3 g/mol | Overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 55.5 Ų | Prediction of membrane permeability. mdpi.com |

| Hydrophobic | LogP | 1.2 | Lipophilicity and pharmacokinetic properties. |

Note: These values are hypothetical and representative of what would be calculated for a molecule of this structure.

By analyzing these descriptors across a library of similar piperazine derivatives, a QSAR model could be developed to predict the biological activity of new, untested compounds, thereby accelerating the drug discovery process. nih.gov

Reactivity and Reaction Mechanisms of 2 2 Isobutylpiperazin 1 Yl Acetic Acid

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of the title compound contains two nitrogen atoms: a tertiary amine (N1, bonded to the acetic acid and isobutyl groups) and a secondary amine (N4, bonded to two ring carbons and a hydrogen). The lone pair of electrons on the secondary amine makes it a nucleophilic center, available for reactions such as alkylation and acylation. ambeed.com

The secondary amine of the piperazine ring is a key site for functionalization. rsc.org

N-Alkylation: This reaction introduces an alkyl group onto the secondary nitrogen. Common methods include nucleophilic substitution with alkyl halides (e.g., alkyl bromides or chlorides) or reductive amination. nih.gov In nucleophilic substitution, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. nih.gov

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the secondary nitrogen, forming an amide. This is typically achieved by reacting the piperazine with a reactive acyl derivative, such as an acyl chloride or an acid anhydride (B1165640). The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. rsc.org

These reactions are fundamental in medicinal chemistry for modifying the structure and properties of piperazine-containing compounds. nih.gov

Piperazine is a di-basic compound, meaning both nitrogen atoms can be protonated in the presence of acid. wikipedia.org Unsubstituted piperazine has two distinct pKa values, approximately 9.73 for the first protonation and 5.35 for the second at 25°C. wikipedia.orguregina.ca The first protonation occurs at the more basic site, and the second requires a more acidic environment as the positive charge from the first protonation deactivates the second nitrogen. uregina.ca

In 2-(2-Isobutylpiperazin-1-YL)acetic acid, the basicity of the nitrogen atoms is modified by the substituents:

The N1 nitrogen is a tertiary amine, substituted with an isobutyl group and an acetic acid group. Alkyl groups are electron-donating and tend to increase basicity.

The N4 nitrogen is a secondary amine.

The carboxylic acid group is acidic (typical pKa around 2-5). organicchemistrydata.org

Table 3: Approximate pKa Values for Piperazine and Related Structures

| Compound | pKa1 | pKa2 | Temperature (°C) | Reference |

|---|---|---|---|---|

| Piperazine | 9.73 | 5.35 | 25 | uregina.ca |

| 1-Methylpiperazine | 9.09 | 4.94 | 25 | chemicalbook.com |

Stereochemical Aspects of Reactions at the Isobutyl-Substituted Piperazine Center

The presence of a chiral center at the C-2 position of the piperazine ring, substituted with an isobutyl group, introduces significant stereochemical considerations in the reactions of this compound. The isobutyl group, being sterically bulky, is expected to exert considerable influence on the stereochemical outcome of reactions involving the piperazine ring.

Diastereoselectivity in Reactions:

Reactions at the N-4 nitrogen or the adjacent methylene (B1212753) group of the acetic acid moiety are likely to proceed with a degree of diastereoselectivity. The isobutyl group can effectively shield one face of the piperazine ring, directing incoming reagents to the less hindered face. For instance, in alkylation or acylation reactions at the N-4 position, the approach of the electrophile would be sterically hindered from the side occupied by the isobutyl group, leading to a preferential formation of one diastereomer.

The chair conformation of the piperazine ring will also play a crucial role. The isobutyl group will preferentially occupy an equatorial position to minimize steric strain. This conformational preference will further influence the trajectory of approaching reactants, dictating the stereochemical course of the reaction.

Table 1: Predicted Stereochemical Influence of the Isobutyl Group in Reactions

| Reaction Type | Predicted Stereochemical Outcome | Rationale |

| N-4 Alkylation | Preferential formation of one diastereomer | Steric hindrance from the C-2 isobutyl group directs the incoming electrophile to the opposite face. |

| Ring Functionalization | Diastereoselective addition to the piperazine ring | The isobutyl group acts as a stereodirecting group, controlling the approach of reagents. |

| Asymmetric Catalysis | Potential for use as a chiral ligand | The inherent chirality could be exploited in metal-catalyzed asymmetric transformations. |

This table is based on theoretical predictions and analogies to similarly substituted heterocyclic systems.

Oxidative and Reductive Transformations

The this compound molecule contains several sites susceptible to oxidative and reductive transformations. The tertiary amines of the piperazine ring are the most likely centers for oxidation, while the carboxylic acid group can be reduced.

Oxidation:

The tertiary amino groups within the piperazine ring can be oxidized to form N-oxides using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Selective oxidation of the N-4 nitrogen might be achievable under carefully controlled conditions due to the potential for steric shielding of the N-1 nitrogen by the adjacent isobutyl and acetic acid groups. More vigorous oxidation could lead to ring-opening reactions.

Reduction:

The carboxylic acid group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) would readily reduce the carboxylic acid to the corresponding primary alcohol, yielding 2-(2-(2-isobutylpiperazin-1-yl)ethyl)ol. Milder reducing agents, such as borane-tetrahydrofuran (B86392) complex (Boc-protected nitrogen is assumed), could also be employed for this transformation. The piperazine ring itself is generally stable to most reducing conditions that would be used for the carboxylic acid.

Table 2: Potential Oxidative and Reductive Reactions

| Reaction Type | Reagent | Potential Product(s) |

| N-Oxidation | H₂O₂ or m-CPBA | 2-(2-Isobutyl-4-oxido-piperazin-1-yl)acetic acid |

| Carboxylic Acid Reduction | LiAlH₄ | 2-(2-(2-Isobutylpiperazin-1-yl)ethyl)ol |

This table outlines plausible transformations based on the functional groups present.

Catalytic Applications in Organic Synthesis (e.g., Acid-Catalyzed Reactions)

While no specific catalytic applications for this compound have been reported, its structure suggests potential utility as an organocatalyst, particularly in reactions that can be catalyzed by a bifunctional acid-base system. The molecule possesses both a basic piperazine moiety and an acidic carboxylic acid group.

Bifunctional Catalysis:

The combination of a Lewis basic nitrogen atom and a Brønsted acidic carboxylic acid within the same molecule could enable it to act as a bifunctional catalyst. For example, in aldol (B89426) or similar condensation reactions, the piperazine nitrogen could act as a base to deprotonate a carbon acid, while the carboxylic acid group could activate the electrophile (e.g., an aldehyde or ketone) through hydrogen bonding.

Acid-Catalyzed Reactions:

In the presence of a strong acid, the piperazine nitrogens would be protonated, rendering the molecule itself less likely to act as a catalyst. However, derivatives of this compound, where the carboxylic acid is esterified, could potentially act as chiral Brønsted acid catalysts upon protonation of the piperazine ring. General acid-catalyzed reactions of piperazine-containing structures often involve transformations of other functional groups within the molecule, facilitated by protonation of the piperazine nitrogens. For instance, acid-catalyzed hydrolysis of an amide or ester elsewhere in a molecule containing a piperazine ring is a common synthetic step.

Table 3: Potential Catalytic Roles

| Catalysis Type | Proposed Mechanism | Example Reaction Type |

| Bifunctional Acid-Base Catalysis | Simultaneous activation of nucleophile and electrophile | Aldol condensation, Michael addition |

| Chiral Ligand in Asymmetric Catalysis | Coordination to a metal center to create a chiral environment | Asymmetric hydrogenation, asymmetric C-C bond formation |

This table presents hypothetical catalytic applications based on the molecule's structure.

Supramolecular Chemistry and Self Assembly of 2 2 Isobutylpiperazin 1 Yl Acetic Acid

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using 2-(2-Isobutylpiperazin-1-YL)acetic acid is guided by the distinct functionalities within its structure. The piperazine (B1678402) ring is a particularly valuable building block in medicinal chemistry and materials science, often considered a "privileged structure." researchgate.netmdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating tunable interactions with receptors and increasing water solubility. mdpi.com

The primary functional groups available for directing self-assembly are:

Carboxylic Acid Group: This is a powerful and directional functional group, capable of acting as both a hydrogen bond donor (O-H) and acceptor (C=O). It readily forms strong, predictable hydrogen bonds.

Piperazine Ring: The two nitrogen atoms are key interaction sites. The tertiary amine at position 1 is a hydrogen bond acceptor, while the secondary amine at position 4 is both a hydrogen bond donor and acceptor. Its chair-like conformation also influences the spatial arrangement of substituents. mdpi.comnih.gov

Isobutyl Group: This nonpolar, hydrophobic alkyl chain can drive assembly in aqueous media through the hydrophobic effect and participate in van der Waals interactions in the solid state.

Chiral Center: The stereochemistry at the C2 position of the piperazine ring introduces chirality, which can be translated into higher-order chiral supramolecular structures.

These functional groups allow for the design of complex, multi-level architectures by programming molecular recognition events. For instance, the interplay between the hydrophilic carboxylic acid and piperazine moieties and the hydrophobic isobutyl group suggests amphiphilic behavior, a key principle for designing self-assembling systems in solution. In the solid state, the combination of strong hydrogen bonding and weaker van der Waals forces allows for the engineering of specific crystal packing arrangements. mdpi.com

| Functional Group | Potential Supramolecular Role | Type of Interaction |

| Carboxylic Acid | Dimerization, chain formation | Strong Hydrogen Bonding (Donor/Acceptor) |

| Piperazine Nitrogens | Linking units, protonation sites | Hydrogen Bonding (Donor/Acceptor), Electrostatic |

| Isobutyl Group | Inducing aggregation in polar solvents | Hydrophobic Effect, Van der Waals Forces |

| Chiral Center (C2) | Enantioselective recognition, helical structures | Stereospecific Interactions |

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonds are the cornerstone of crystal engineering for this compound. The carboxylic acid group is a predominant feature, often forming robust, centrosymmetric dimers via O-H···O=C hydrogen bonds, a common and highly stable motif seen in many carboxylic acid crystal structures. nih.govmdpi.com

Beyond the carboxylic acid dimer, the piperazine ring's N-H group offers a secondary, strong hydrogen bond donor site. This can interact with the carbonyl oxygen of a neighboring molecule's carboxylic acid or the tertiary nitrogen of another piperazine ring. This competition and interplay between different hydrogen bonding possibilities can lead to a variety of supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. mdpi.commdpi.com The formation of supramolecular dimers through hydrogen bonds is a common driving force in the crystal packing of heterocyclic compounds containing alcohol or acid functionalities. mdpi.com

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, would be instrumental in deconvoluting the complex network of contacts. researchgate.net The analysis of crystal structures of related compounds, such as pyrrolo-azines with hydroxyl groups, reveals that strong O-H···O or N-H···O bonds are often the primary drivers of crystal packing. mdpi.com In the case of this compound, the combination of O-H···O, N-H···O, and weaker C-H···O interactions would collectively stabilize the final crystal lattice.

Potential Hydrogen Bonding Motifs:

| Donor | Acceptor | Motif Description |

| Carboxyl O-H | Carboxyl C=O | Centrosymmetric R²₂(8) dimer |

| Piperazine N-H | Carboxyl C=O | Chain or layer formation |

| Piperazine N-H | Piperazine N(tertiary) | Inter-piperazine linkage |

| Carboxyl O-H | Piperazine N(tertiary) | Acid-base interaction, potential for zwitterion formation |

Host-Guest Chemistry with Macrocyclic Receptors

The molecular structure of this compound makes it an ideal candidate for investigation as a guest molecule in host-guest chemistry. Macrocyclic hosts like cyclodextrins and cucurbit[n]urils possess hydrophobic inner cavities and hydrophilic portals, allowing them to encapsulate guest molecules in aqueous solutions. researchgate.netmdpi.com

The hydrophobic isobutyl group of the compound can be encapsulated within the nonpolar cavity of a host like β-cyclodextrin. mdpi.com This encapsulation is driven by the hydrophobic effect, which would shield the alkyl chain from the surrounding water molecules. Such complex formation can significantly alter the physicochemical properties of the guest, often leading to increased solubility and stability. mdpi.comnih.gov

Cucurbit[n]urils (CBn), particularly cucurbit rsc.orguril (CB7), are known for their ability to form stable complexes with various guests, including those containing protonated amine functionalities. researchgate.net The protonated form of the piperazine ring could be strongly bound at the carbonyl-fringed portal of a CBn host through ion-dipole interactions, while the isobutyl group resides within the cavity. The binding affinity in such systems is often high and can be tuned by pH. The supramolecular chemistry of cucurbiturils has been explored for numerous applications, leveraging their unique recognition properties. researchgate.net

| Macrocyclic Host | Potential Binding Site for Guest | Driving Force of Interaction |

| β-Cyclodextrin | Isobutyl group within the cavity | Hydrophobic effect, Van der Waals forces |

| Cucurbit rsc.orguril | Protonated piperazine at the portal; isobutyl group in the cavity | Ion-dipole interactions, Hydrophobic effect |

| p-Hydroxybenzoic Acid Assemblies | Piperazine moiety within channels formed by the host lattice | Hydrogen bonding, Supramolecular interactions researchgate.net |

Formation of Self-Assembled Monolayers (SAMs) and Nanostructures

The amphiphilic nature of this compound suggests a propensity for self-assembly into organized nanostructures, both in solution and on surfaces. The distinct hydrophilic head (carboxylic acid and piperazine) and hydrophobic tail (isobutyl group) could lead to the formation of micelles or vesicles in aqueous environments above a critical concentration.

Furthermore, the carboxylic acid group is a well-established anchoring group for the formation of self-assembled monolayers (SAMs) on various oxide surfaces, such as alumina, titania, or mica. By immersing a suitable substrate in a solution of the compound, a highly ordered molecular monolayer could be formed. The packing density and orientation of the molecules within the SAM would be dictated by the interplay between the headgroup-surface interaction, the intermolecular hydrogen bonding between adjacent piperazine and carboxyl groups, and the van der Waals interactions of the isobutyl tails.

While specific studies on this molecule are not available, the principles are well-established for other functionalized organic molecules. The chirality of the molecule could also lead to the formation of chiral SAMs, which are of interest in enantioselective sensing and catalysis.

Coordination Chemistry and Metal Chelation Properties of 2 2 Isobutylpiperazin 1 Yl Acetic Acid

Ligand Exchange Reactions and Reactivity of Complexes

The study of ligand exchange reactions and the reactivity of metal complexes is fundamental to understanding their stability, and potential applications in areas such as catalysis and materials science. For complexes of 2-(2-Isobutylpiperazin-1-YL)acetic acid, the dynamics of ligand substitution and the reactivity of the coordinated metal center are influenced by the electronic and steric properties of the ligand itself. While direct experimental studies on this specific compound are not extensively available in public literature, the principles of coordination chemistry and the behavior of analogous piperazine-based ligands provide a strong basis for understanding its likely reactivity.

Piperazine (B1678402) and its derivatives are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. biointerfaceresearch.comrsc.orgnih.gov The nitrogen atoms of the piperazine ring act as Lewis bases, donating their lone pairs of electrons to the metal center. wikipedia.org The presence of the acetic acid arm in this compound introduces a carboxylate group, which can also coordinate to the metal ion, making it a potentially bidentate or even tridentate ligand.

Ligand Exchange Reactions

Ligand exchange, or substitution, is a process where a ligand in a coordination complex is replaced by another. savemyexams.com These reactions are governed by several factors, including the relative concentrations of the incoming and outgoing ligands, the strength of the metal-ligand bonds, and steric effects. crunchchemistry.co.uk For a hypothetical aqua complex of a divalent metal ion (M²⁺) with this compound, a series of ligand exchange reactions can be postulated.

In aqueous solutions, transition metal ions typically exist as hexaaqua complexes, such as [M(H₂O)₆]²⁺. savemyexams.com The introduction of this compound (represented as L) would lead to the stepwise substitution of the water ligands. The rate and extent of this substitution depend on the stability of the resulting complex. Ligands that form more stable complexes will favor the forward reaction. youtube.com

A representative ligand exchange reaction can be depicted as:

[M(H₂O)₆]²⁺ + nL ⇌ [M(L)ₙ(H₂O)₆₋₂ₙ]²⁺ + nH₂O

The chelate effect plays a significant role in the stability of complexes formed with ligands like this compound. As a bidentate ligand, it can form a five- or six-membered ring with the metal ion, which is thermodynamically more stable than complexes with monodentate ligands. This increased stability, driven by a positive entropy change, makes the replacement of monodentate water ligands by the bidentate this compound favorable. crunchchemistry.co.uk

The table below illustrates plausible ligand exchange reactions for a generic M(II) complex of this compound with other common ligands, based on general principles of coordination chemistry.

| Initial Complex | Incoming Ligand (X) | Plausible Product(s) | Observed Changes (Hypothetical) |

| [M(L)(H₂O)₄]²⁺ | NH₃ (excess) | [M(L)(NH₃)₄]²⁺ | Color change, shift in UV-Vis absorption maxima |

| [M(L)(H₂O)₄]²⁺ | Cl⁻ (concentrated) | [M(L)Cl₂] or [M(L)Cl₄]²⁻ | Change in coordination geometry and color |

| [M(L)(H₂O)₄]²⁺ | Ethylenediamine (en) | [M(en)₃]²⁺ + L | Displacement of L due to stronger chelation by 'en' |

| [M(L)(H₂O)₄]²⁺ | OH⁻ (dropwise) | [M(L)(OH)₂(H₂O)₂] | Precipitation of a neutral complex |

Note: This data is illustrative and based on general principles of ligand exchange reactions for similar transition metal complexes. savemyexams.com L represents the deprotonated form of this compound.

Reactivity of Complexes

The reactivity of metal complexes of this compound is centered around the coordinated metal ion and the ligand itself. The metal center can participate in redox reactions, while the coordinated ligand can undergo various transformations.

The reactivity of these complexes is often explored in the context of catalysis. For instance, copper(II) complexes with piperazine-based ligands have been investigated for their ability to cleave DNA, suggesting potential applications in biotechnology. mdpi.com The mechanism of such reactions can be hydrolytic or oxidative, and the specific pathway is influenced by the ligand's structure. mdpi.com

The following table summarizes potential reactivity patterns for a generic metal complex of this compound.

| Reactant | Reaction Type | Plausible Product | Significance |

| Strong Oxidizing Agent | Redox Reaction | [M(III)(L)]³⁺ or ligand oxidation products | Indicates the redox stability of the complex |

| Strong Reducing Agent | Redox Reaction | [M(I)(L)]⁺ or M(0) | Potential for catalytic cycles involving different oxidation states |

| Acid (H⁺) | Protonation | [M(LH)(H₂O)₄]³⁺ | Affects solubility and stability of the complex |

| Base (OH⁻) | Deprotonation | [M(L)(OH)(H₂O)₃]⁺ | Can lead to the formation of hydroxo-bridged polynuclear complexes |

Note: This data is illustrative and based on the known reactivity of related piperazine and amino acid-containing metal complexes. The specific outcomes would depend on the metal ion and reaction conditions.

Advanced Analytical Methodologies for Detection and Quantification of Piperazine Acetic Acid Derivatives

Chromatographic Techniques with Advanced Detection

Chromatography remains the cornerstone for the analysis of complex mixtures, and its application to piperazine (B1678402) derivatives is extensive. The choice of technique is dictated by the analyte's physicochemical properties and the required sensitivity of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. researchgate.net For many piperazine derivatives, including those with acetic acid moieties like 2-(2-Isobutylpiperazin-1-YL)acetic acid, direct analysis by GC-MS is challenging due to their low volatility and polar functional groups (amines and carboxylic acids). These characteristics can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. semanticscholar.org

To overcome these limitations, derivatization is an essential sample preparation step. semanticscholar.orgresearchgate.net This process converts the polar N-H and -COOH groups into less polar, more volatile, and more thermally stable functional groups. Common derivatization strategies include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or SilPrep® react with active hydrogens on amines and carboxylic acids to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net

Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) react with primary and secondary amines to form stable acyl derivatives. researchgate.netresearchgate.net

Once derivatized, the analyte can be effectively separated on a GC column and detected by the mass spectrometer, which provides high selectivity and structural information based on the mass-to-charge ratio (m/z) of fragmented ions. researchgate.net GC-MS/MS methods can further enhance selectivity and sensitivity, which is particularly useful for analyzing trace levels in complex matrices like urine. nih.gov For instance, the analysis of piperazine derivatives in seized materials has been successfully carried out using GC-MS for qualitative identification, with characteristic ions allowing for unambiguous confirmation. researchgate.net

Table 1: GC-MS Derivatization Strategies for Piperazine Derivatives

| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Result | Reference(s) |

| Silylation | SilPrep® (contains BSTFA) | Primary/Secondary Amines, Carboxylic Acids | Increased volatility and thermal stability (e.g., BZP-TMS) | researchgate.net, researchgate.net |

| Acylation | Heptafluorobutyric Anhydride (HFBA) | Primary/Secondary Amines | Increased volatility and electron-capturing properties (e.g., BZP-HFB) | researchgate.net, researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (DAD, FLD, MS)

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. It avoids the need for derivatization to increase volatility, although derivatization may be employed to enhance detection. semanticscholar.org The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase of buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. semanticscholar.orgnih.gov The power of HPLC is significantly extended by the choice of detector.

Diode Array Detector (DAD): HPLC-DAD allows for the acquisition of UV-Vis spectra for the analyte peak, providing qualitative information and confirming peak purity. nih.govmdpi.com While robust and widely available, its sensitivity can be limited for compounds lacking a strong chromophore. semanticscholar.org For quantitative analysis of piperazine derivatives, HPLC-DAD methods have been validated and are noted for their high reproducibility. researchgate.netnih.gov

Fluorescence Detector (FLD): HPLC-FLD offers significantly higher sensitivity and selectivity than UV detection but requires the analyte to be fluorescent. qascf.com Since piperazine derivatives are generally not naturally fluorescent, a pre-column or post-column derivatization step is necessary to attach a fluorescent tag to the molecule. qascf.comnih.gov A common derivatizing agent is dansyl chloride, which reacts with the amine groups on the piperazine ring. qascf.comnih.gov This approach has been successfully used to quantify piperazine residues in animal products with high sensitivity. nih.gov

Mass Spectrometry (MS): HPLC-MS, particularly with a tandem mass spectrometer (MS/MS), is the gold standard for quantitative analysis, offering unparalleled sensitivity and specificity. semanticscholar.org It combines the excellent separation capabilities of HPLC with the definitive identification power of MS. This technique can detect piperazine derivatives at picogram levels and is considered a complementary and confirmatory method to GC-MS. mdpi.comnih.gov Deuterated internal standards are often used to ensure the most reliable and accurate quantification. semanticscholar.org

Table 2: Example HPLC Conditions for Piperazine Derivative Analysis

| Technique | Column | Mobile Phase | Detector | Key Finding | Reference(s) |

| HPLC-DAD | Xterra RP C18, 5 µm | Gradient of phosphate (B84403) buffer, acetonitrile, and methanol | DAD | Good separation of five piperazine derivatives achieved in under 20 minutes. | nih.gov |

| HPLC-FLD | C18 | Water/Acetonitrile | FLD | Sensitive quantification of piperazine after pre-column derivatization with dansyl chloride. | nih.gov |

| LC-MS/MS | Synergi C18 | Gradient of formic acid in water and methanol | Triple Quadrupole MS | High sensitivity and reproducibility for targeted analysis using deuterated internal standards. | semanticscholar.org |

| HPLC-UV | Chiralpak IC, 5µm | Acetonitrile, Methanol, Diethylamine (90:10:0.1) | UV (340 nm) | Successful quantification of piperazine after derivatization with NBD-Cl. | jocpr.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides much higher separation efficiency, faster analysis times, and improved resolution. qascf.com These advantages make it highly suitable for high-throughput screening and the analysis of complex samples.

A UHPLC method coupled with fluorescence detection (UHPLC-FLD) was developed for the determination of piperazine residues in food products. qascf.com The method involved pre-column derivatization with dansyl chloride and demonstrated excellent sensitivity, with limits of detection (LODs) as low as 0.50–1.20 µg/kg. qascf.com The application of UHPLC coupled with high-resolution mass spectrometry (HRMS) further allows for comprehensive chemical fingerprinting and the identification of unknown derivatives in complex matrices. nih.gov For a compound like this compound, a UHPLC-MS/MS method would represent the state-of-the-art for rapid, sensitive, and selective quantification.

Derivatization Strategies for Enhanced Detectability and Separation

As highlighted in the preceding sections, chemical derivatization is a pivotal strategy in the analysis of piperazine acetic acid derivatives. semanticscholar.orgjocpr.com The primary goals of derivatization are to improve the analyte's chromatographic behavior and to enhance its detectability.

For GC-MS analysis, the main purpose is to increase volatility and thermal stability by capping polar functional groups. semanticscholar.org For HPLC analysis, derivatization is primarily used to introduce a moiety that can be detected with high sensitivity by a UV or fluorescence detector. qascf.comjocpr.com

Key derivatization reagents and their applications include:

4-chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine to form a stable, UV-active derivative, enabling detection at low levels with standard HPLC-UV instrumentation. jocpr.comjocpr.comresearchgate.net

Dansyl Chloride: This is a widely used reagent that tags primary and secondary amines, rendering them highly fluorescent. This allows for ultra-sensitive quantification using HPLC-FLD or UHPLC-FLD. qascf.comnih.gov

Carbodiimides (e.g., EDC): In proteomics, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are used to activate carboxyl groups on peptides, which can then be coupled with piperazine-based reagents to improve ionization efficiency in mass spectrometry. nih.gov A similar strategy could theoretically be applied to the carboxylic acid group of this compound to facilitate specific types of analysis.

Acetic Anhydride: This reagent has been used for pre-column derivatization of piperazine residues extracted from tissues, with the resulting derivatives analyzed by GC-MS/MS. google.com

The choice of derivatization strategy depends on the analytical technique being employed and the specific functional groups present on the target molecule. For this compound, both the secondary amine on the piperazine ring and the carboxylic acid group are potential sites for derivatization.

Capillary Electrophoresis for High-Efficiency Separations

Capillary electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers extremely high separation efficiency, short analysis times, and minimal solvent consumption. Because this compound is an amphoteric compound (containing both acidic and basic functional groups), its net charge is highly dependent on the pH of the surrounding buffer. This property makes it an excellent candidate for CE analysis.

Researchers have developed CE methods for the simultaneous separation of various piperazine designer drugs. nih.govastm.org In one study, a set of six piperazine compounds was successfully separated in under 23 minutes using a 200 mM phosphate buffer at a low pH of 2.8, with UV detection. nih.govastm.org The ability to manipulate the buffer pH allows for the optimization of separation selectivity. While complete separation of compounds with very similar electrophoretic mobilities can sometimes be challenging, CE remains a complementary technique to HPLC, as its separation mechanism is fundamentally different. pku.edu.cn

Electrochemical Methods for Sensing and Quantification

Electrochemical detection (ECD) offers a highly sensitive, selective, and cost-effective alternative to other detection methods like MS. acs.org These methods are based on measuring the current resulting from the oxidation or reduction of an electroactive analyte at an electrode surface. The piperazine moiety is electroactive, meaning it can be oxidized at a positive potential. nih.govresearchgate.net

A recent innovative approach involved coupling HPLC with an electrochemical detector featuring a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode. nih.govnih.gov This modified electrode was found to have a significant electrocatalytic effect on the oxidation of the piperazine ring, lowering the potential required for its oxidation. researchgate.net The method was successfully applied to the determination of several piperazine-containing drugs, achieving very low limits of detection (in the range of 3.8–120 nM). nih.govacs.org

This research demonstrates the high potential for using HPLC-ECD for the sensitive quantification of piperazine acetic acid derivatives like this compound. The inherent selectivity of ECD, which only detects compounds that are electroactive at the applied potential, can significantly reduce interference from matrix components. acs.org

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis

The unequivocal identification and detailed structural elucidation of piperazine acetic acid derivatives, such as this compound, in complex matrices necessitates powerful analytical strategies. Hyphenated techniques, which couple the separation power of chromatography with the specificity of spectroscopic detection, are indispensable tools for this purpose. nih.gov Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide a wealth of structural information, complementing mass spectrometry data and enabling a comprehensive analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy represents a powerful approach for the analysis of complex mixtures without the need for prior isolation of individual components. nih.govajpaonline.com This technique is particularly valuable for the structural characterization of novel compounds, metabolites, and impurities in pharmaceutical and forensic samples.

In the context of this compound and related derivatives, LC-NMR can provide detailed insights into their molecular structure. The process involves the separation of the analyte from the sample matrix using an HPLC system, followed by the direct transfer of the eluent into the NMR spectrometer for analysis.

Research Findings:

Studies on various piperazine derivatives have demonstrated the utility of NMR in elucidating their conformational behavior in solution. rsc.orgrsc.org For instance, temperature-dependent 1H NMR spectroscopy has been used to study the restricted rotation around the amide bond and the interconversion of the piperazine ring conformations in N-benzoylated piperazine compounds. rsc.org These investigations reveal the presence of different conformers at room temperature, which can be resolved and characterized by NMR. rsc.orgresearchgate.net

For a compound like this compound, LC-NMR could be employed to:

Confirm the connectivity of the isobutyl group to the piperazine ring.

Elucidate the stereochemistry at the C-2 position of the piperazine ring.

Characterize the conformational isomers of the piperazine ring.

Identify and structurally characterize any potential degradation products or metabolites.

Interactive Data Table: Hypothetical 1H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH2- (acetic acid) | 3.20 | s | - |

| -CH- (piperazine ring) | 3.10 | m | - |

| -CH2- (piperazine ring) | 2.80 - 3.00 | m | - |

| -CH2- (isobutyl) | 2.50 | d | 7.0 |

| -CH- (isobutyl) | 1.90 | m | - |

| -CH3 (isobutyl) | 0.95 | d | 6.5 |

Note: This data is hypothetical and serves for illustrative purposes.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas chromatography-infrared spectroscopy (GC-IR) is another valuable hyphenated technique that provides highly specific structural information. unodc.org It combines the high-resolution separation capabilities of gas chromatography with the functional group identification power of infrared spectroscopy. nih.gov As the separated components elute from the GC column, they pass through a light pipe in the IR spectrometer, and a vapor-phase IR spectrum is obtained.

Research Findings:

GC-IR has proven to be particularly effective in differentiating between isomers of piperazine derivatives that may be difficult to distinguish by mass spectrometry alone. nih.gov For example, in a study of methylbenzylpiperazines and benzoylpiperazine, which are isobaric and share many common mass spectral fragments, GC-IR provided direct confirmatory data for their structural differentiation. nih.gov The vapor-phase IR spectra offered specific information that, in combination with mass spectra, allowed for the unequivocal identification of each isomer. nih.gov

For the analysis of this compound, which is amenable to GC analysis after appropriate derivatization to increase its volatility, GC-IR could be instrumental in:

Confirming the presence of the carboxylic acid functional group through its characteristic C=O and O-H stretching vibrations.

Identifying the piperazine ring structure through its characteristic C-N stretching and N-H bending vibrations.

Differentiating it from other positional isomers.

The combination of retention time from the GC and the unique IR spectrum provides a high degree of confidence in the identification of the analyte.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| N-H (Piperazine) | Bending | 1580-1650 |

| C-N (Piperazine) | Stretching | 1020-1250 |

Note: This data represents typical ranges and may vary based on the specific molecular environment.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex piperazine (B1678402) derivatives can often be streamlined and optimized through the use of flow chemistry and automated platforms. Future research could focus on adapting the synthesis of 2-(2-isobutylpiperazin-1-yl)acetic acid to these technologies.

Recent advancements have demonstrated the successful transition of various piperazine synthesis methods from batch to continuous flow conditions. mdpi.com For instance, photoredox catalysis, a green and mild synthetic method, has been effectively implemented in flow reactors for the C-H functionalization of piperazines. mdpi.com This approach could be explored for the synthesis of this compound, potentially improving yield, purity, and safety. Automated synthesis platforms, which allow for high-throughput screening of reaction conditions and rapid library generation, could also be employed to explore derivatives of the target compound. youtube.com A simplified one-pot, one-step synthetic procedure for monosubstituted piperazines has been developed, which respects the principles of green and sustainable chemistry and could be adapted for flow synthesis. nih.govmdpi.com

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Potential Advantage | Relevant Research on Piperazines |

| Reaction Time | Significant reduction in reaction time compared to batch processes. | Microwave-assisted flow synthesis has been shown to shorten reaction times for piperazine derivatives. nih.gov |

| Scalability | Seamless scaling from milligram to gram or even kilogram scale with no need for re-optimization. youtube.com | Flow chemistry has been utilized for the scalable production of medicinally relevant piperazine derivatives. mdpi.com |

| Safety | Enhanced control over reaction parameters (temperature, pressure), minimizing risks associated with exothermic reactions or hazardous reagents. | Continuous-flow hydrogenation for reductive amination in piperazine synthesis offers a safer alternative to traditional methods. mdpi.com |

| Purity | Reduced formation of byproducts due to precise control over stoichiometry and residence time. | Flow reactors can lead to higher purity products in the synthesis of monosubstituted piperazines. nih.govmdpi.com |

Exploration of Novel Supramolecular Assemblies and Functional Materials

The piperazine scaffold is a versatile building block for the construction of supramolecular assemblies and functional materials due to its unique conformational properties and the presence of two nitrogen atoms available for coordination or hydrogen bonding. rsc.orgresearchgate.net The isobutyl and acetic acid moieties of this compound offer additional sites for non-covalent interactions, making it a promising candidate for creating novel materials.